Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a benzoate ester, a diazepane ring, and an oxolane moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of lactones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxolane moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(oxolan-3-yloxy)benzoate: Similar structure but lacks the diazepane ring.
(3,5-dibenzoyloxy-4-hydroxy-oxolan-2-yl)methyl benzoate: Contains a similar oxolane moiety but different functional groups.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Different core structure but used in similar research applications.
Uniqueness
Methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is unique due to its combination of a benzoate ester, diazepane ring, and oxolane moiety. This unique structure provides distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
methyl 4-[4-(oxolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZUGNPDWBCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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